molecular formula C9H13NO B2702620 (1R,4Z,8S)-9-azabicyclo[6.2.0]dec-4-en-10-one CAS No. 350015-81-5

(1R,4Z,8S)-9-azabicyclo[6.2.0]dec-4-en-10-one

Katalognummer: B2702620
CAS-Nummer: 350015-81-5
Molekulargewicht: 151.209
InChI-Schlüssel: LGFGPHLZVAEHME-DREYKADXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,4Z,8S)-9-azabicyclo[6.2.0]dec-4-en-10-one is a bicyclic β-lactam compound with an eight-membered carbocyclic framework. It features a fused azabicyclo[6.2.0]decane core, a double bond at the 4-position (Z-configuration), and stereochemistry defined by the 1R and 8S configurations . This compound is a critical intermediate in synthesizing anatoxin-a, a potent neurotoxic alkaloid produced by cyanobacteria. Anatoxin-a acts as a highly selective agonist at nicotinic acetylcholine receptors (nAChRs), causing rapid neuromuscular blockade and respiratory paralysis .

Eigenschaften

IUPAC Name

(1R,4Z,8S)-9-azabicyclo[6.2.0]dec-4-en-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c11-9-7-5-3-1-2-4-6-8(7)10-9/h1-2,7-8H,3-6H2,(H,10,11)/b2-1-/t7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFGPHLZVAEHME-DREYKADXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCC=C1)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/1C[C@@H]2[C@H](CC/C=C1)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4Z,8S)-9-azabicyclo[6.2.0]dec-4-en-10-one typically involves the use of advanced organic synthesis techniques. One common method includes the enantioselective construction of the azabicyclo scaffold, which is central to the compound’s structure . This process often requires specific catalysts and reaction conditions to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents, to ensure high yield and purity. The use of continuous flow reactors and other advanced manufacturing technologies can also enhance the efficiency of production.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,4Z,8S)-9-azabicyclo[6.2.0]dec-4-en-10-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(1R,4Z,8S)-9-azabicyclo[6.2.0]dec-4-en-10-one has several applications in scientific research:

Wirkmechanismus

The mechanism by which (1R,4Z,8S)-9-azabicyclo[6.2.0]dec-4-en-10-one exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an enzyme inhibitor or receptor agonist, modulating the activity of these proteins and affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares (1R,4Z,8S)-9-azabicyclo[6.2.0]dec-4-en-10-one with structurally related bicyclic β-lactams and amino acid derivatives:

Compound Structure Key Features Synthesis Method Biological/Pharmacological Role References
(1R,4Z,8S)-9-azabicyclo[6.2.0]dec-4-en-10-one Bicyclo[6.2.0], 4Z double bond, β-lactam Intermediate for anatoxin-a; high enantioselectivity (E > 200) via CAL-B Enzymatic resolution (CAL-B hydrolysis) Neurotoxin precursor; nAChR agonist
(Z)-9-azabicyclo[6.2.0]dec-6-en-10-one (Compound 12) Bicyclo[6.2.0], 6Z double bond, β-lactam Regioisomer of the target compound; similar enzymatic reactivity Chlorosulfonyl isocyanate (CSI) addition to cyclooctadiene Synthetic intermediate for strained alkyne reagents
N-hydroxymethyl-9-azabicyclo[6.2.0]dec-4-en-10-one [(±)-6] Bicyclo[6.2.0], N-hydroxymethyl group, activated β-lactam Activated substrate for lipase PSIM-catalyzed acylation (E = 114) N-hydroxymethylation of racemic β-lactam Precursor to β-amino acids (e.g., (1R,2S)-9)
9-azabicyclo[4.2.1]nonane (Anatoxin-a core) Bicyclo[4.2.1], tropane-like framework Core structure of anatoxin-a; rigid conformation for receptor binding Transannular cyclization of aminocyclooctenes Potent nAChR agonist (LD₅₀ = 0.2 mg/kg in mice)
(1R,2S)-2-aminocyclooctane-1-carboxylic acid Eight-membered cyclic β-amino acid Hydrolysis product of β-lactams; [α]D = +17.8 (H₂O) CAL-B-catalyzed ring cleavage of (±)-3 or (±)-4 Foldamer building block; antimicrobial potential

Key Findings:

Regioisomerism and Reactivity :

  • The position of the double bond (4Z vs. 6Z) in azabicyclo[6.2.0] derivatives significantly impacts enzymatic reactivity. For example, CAL-B hydrolyzes (±)-3 (6Z isomer) faster than (±)-5 (4Z isomer), though both achieve >98% ee .
  • N-hydroxymethyl activation enhances lipase-catalyzed acylation efficiency. For (±)-6, CAL-B hydrolysis yields (1S,8R)-6 with E > 200, making it a superior intermediate for anatoxin-a synthesis compared to unactivated lactams .

Pharmacological Relevance: The target compound’s rigid β-lactam framework mimics the tropane core of anatoxin-a, enabling stereospecific binding to nAChRs . In contrast, 9-azabicyclo[4.2.1]nonane (anatoxin-a core) lacks the β-lactam ring but retains potent neurotoxicity due to its bicyclic strain and exocyclic ketone .

Synthetic Efficiency :

  • Enzymatic methods (CAL-B, PSIM) outperform chemical resolution in enantioselectivity. For instance, CAL-B achieves E > 200 for (±)-3 hydrolysis, whereas chemical methods for anatoxin-a synthesis often require multistep sequences with lower yields .

Biologische Aktivität

(1R,4Z,8S)-9-azabicyclo[6.2.0]dec-4-en-10-one is a bicyclic compound known for its potential biological activities. With a molecular formula of C9H13NO and a molar mass of 151.21 g/mol, this compound has garnered interest in medicinal chemistry due to its structural features that may confer unique pharmacological properties.

The compound's structure can be described as follows:

PropertyValue
Molecular FormulaC9H13NO
Molar Mass151.21 g/mol
Density1.048 g/cm³ (predicted)
Boiling Point325.1 °C (predicted)
Acid Dissociation Constant (pKa)15.48 (predicted)

Research indicates that compounds similar to (1R,4Z,8S)-9-azabicyclo[6.2.0]dec-4-en-10-one may interact with various biological targets, particularly in the context of inflammatory responses and pain management. The inhibition of enzymes such as N-acylethanolamine-hydrolyzing acid amidase (NAAA) has been highlighted as a promising therapeutic approach to enhance the effects of endogenous compounds like palmitoylethanolamide (PEA), which is known for its anti-inflammatory properties .

In Vitro Studies

In vitro studies have demonstrated that azabicyclic compounds can exhibit significant inhibitory effects on NAAA activity. For instance, a study identified several derivatives with IC50 values in the low nanomolar range, indicating potent enzyme inhibition . Although specific data on (1R,4Z,8S)-9-azabicyclo[6.2.0]dec-4-en-10-one is limited, it is reasonable to extrapolate potential biological activity based on structural similarities to known inhibitors.

Case Study 1: Inhibition of NAAA

A study explored a series of azabicyclo compounds and their ability to inhibit NAAA, leading to increased levels of PEA in inflammatory models. The findings suggested that structural modifications could enhance potency and selectivity . While (1R,4Z,8S)-9-azabicyclo[6.2.0]dec-4-en-10-one was not directly tested in this study, its structural framework positions it as a candidate for similar investigations.

Case Study 2: Synthesis and Characterization

Research on the synthesis of azabicyclic compounds has provided insights into their potential applications in drug development. The preparation of (1R,8S)- and (1S,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one has been reported as starting materials for synthesizing biologically active derivatives such as anatoxin-a . This underscores the importance of these compounds in developing new therapeutic agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.